6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol is a heterocyclic compound characterized by its unique cyclopenta[d]pyrimidine structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
The compound can be synthesized through various chemical reactions involving starting materials that include pyrimidines and thiomethyl groups. It is often studied in the context of drug design and development, particularly for its possible effects on biological systems.
6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol belongs to the class of heterocycles, specifically pyrimidine derivatives. Heterocycles are compounds that contain rings with at least one atom that is not carbon, which in this case includes nitrogen and sulfur.
The synthesis of 6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm the structure of the synthesized compound.
6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol can participate in various chemical reactions:
Reactions involving this compound are often studied in organic chemistry to explore its reactivity and potential for further modifications leading to new derivatives with enhanced biological activity.
The mechanism of action for 6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol is primarily investigated in pharmacological studies. It is believed to interact with specific biological targets such as enzymes or receptors within cells.
Research indicates that compounds with similar structures may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or infections.
6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol has potential applications in:
The compound 6,7-dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol (CAS 3087-14-7) features a bicyclic scaffold consisting of a pyrimidine ring fused to a cyclopentane moiety, with molecular formula C₈H₁₀N₂OS and molecular weight 182.24 g/mol [1]. The pyrimidine ring maintains aromatic character, while the saturated cyclopentane ring adopts a puckered conformation that significantly influences the molecule's three-dimensional orientation and intermolecular interactions. The methylthio (-SCH₃) group at position 2 and the hydroxyl group at position 4 constitute key pharmacophores responsible for electronic distribution and binding interactions.
X-ray diffraction analyses reveal that the cyclopenta[d]pyrimidine core exhibits non-planar geometry due to the partially saturated cyclopentane ring. Key crystallographic parameters include:
Table 1: Crystallographic Parameters of 6,7-Dihydro-2-(methylthio)-5H-cyclopenta[d]pyrimidin-4-ol
Parameter | Value | Significance |
---|---|---|
Molecular Formula | C₈H₁₀N₂OS | Validates elemental composition |
C2-S Bond Length | 1.76 ± 0.02 Å | Electron delocalization in pyrimidine ring |
O-H···N H-bond Distance | 2.65-2.70 Å | Crystal lattice stabilization |
Cyclopentane Puckering | 0.52 Å | Molecular non-planarity |
Fused Ring Dihedral Angle | 15-20° | Spatial orientation of pharmacophores |
The methylthio group at position 2 functions as a strong electron-donating moiety that increases electron density in the pyrimidine ring, enhancing hydrogen-bond acceptor capacity at N3 [6]. This group adopts a coplanar orientation relative to the pyrimidine ring (torsion angle < 10°), facilitating conjugation and stabilizing the molecular conformation through hyperconjugation [5].
The hydroxyl group at position 4 exhibits tautomeric behavior, existing in both lactam (predominant) and lactim forms. In the solid state, the lactam form participates in extended hydrogen-bonding networks, while in solution, a dynamic equilibrium exists between tautomers [2]. This dual behavior enables versatile binding interactions with biological targets, particularly through H-bond donation and acceptance capabilities. Density functional theory (DFT) calculations indicate the hydroxyl group reduces ring strain by 12-15% compared to unsubstituted analogs through electronic redistribution [6].
Comparative studies between the cyclopenta[d]pyrimidine core and quinoxalinone scaffolds reveal significant structural and pharmacological distinctions:
Planarity vs. Puckering: Quinoxalinones exhibit complete planarity across their tricyclic systems, enabling intercalation with DNA bases [3]. In contrast, the cyclopenta[d]pyrimidine's puckered conformation provides superior steric compatibility with the curved binding pocket of tubulin at the colchicine site [3] [4].
Binding Affinities: X-ray co-crystallization studies demonstrate cyclopenta[d]pyrimidine derivatives bind to tubulin with ~40% higher occupancy (PDB 7X2K) than quinoxalinone analogs due to complementary surface matching with the β-tubulin subunit [3]. Specifically, the compound 12k (featuring the cyclopenta[d]pyrimidine core) exhibits IC₅₀ = 0.2 nM against PC-3/TxR prostate cancer cells, compared to quinoxalinone-based compounds which show 3-5 fold reduced potency [3].
Heteroatom variations at strategic positions significantly modulate pharmacological activity:
Sulfur vs. Oxygen at Position 2: Methylthio substitution enhances tubulin polymerization inhibition by 7-fold compared to methoxy analogs (EC₅₀ = 18 nM vs. 125 nM) [4]. This improvement is attributed to sulfur's stronger hydrophobic interactions with Leu248 and Ala250 residues in the colchicine-binding site [3] [8].
Nitrogen Configuration: Incorporation of additional nitrogen atoms (as in pyrazolo[1,5-a]pyrimidines) increases water solubility (26.4 μg/mL vs. 7.8 μg/mL for cyclopenta[d]pyrimidines) but reduces membrane permeability [6]. This trade-off directly impacts cellular uptake and bioavailability profiles.
Halogen Effects: Bromine substitution at position 5 enhances cytotoxicity against pancreatic cancer cell lines (IC₅₀ = 19.60 ± 0.21 μM) through Van der Waals interactions with Pro268 in the ATP-binding pocket of kinases [7].
Table 2: Bioactivity Comparison of Heteroatom-Substituted Analogs
Heteroatom Position | Substituent | Biological Activity (IC₅₀/EC₅₀) | Molecular Target Interaction |
---|---|---|---|
C2 (S vs O) | SCH₃ | 18 nM (Tubulin polymerization) | Hydrophobic interaction with Leu248 |
C2 (S vs O) | OCH₃ | 125 nM (Tubulin polymerization) | Weaker hydrophobic contacts |
C5 (Halogen) | Br | 19.60 μM (Pancreatic cancer cells) | Van der Waals with Pro268 in kinases |
C4 (N vs O) | NH₂ | 16.40 μM (α-glucosidase inhibition) | H-bond donation to catalytic aspartate |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0